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Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B8209998

It is important to note that GSK3368715 and EPZ019997 are designations for the same
chemical entity. This guide provides a comprehensive overview of this potent, orally active, and
reversible inhibitor of Type | protein arginine methyltransferases (PRMTSs), a class of enzymes
implicated in various cancers.[1][2]

Mechanism of Action

GSK3368715 is a first-in-class, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type
| PRMTs.[1][3] This class of enzymes, which includes PRMT1, PRMT3, PRMT4, PRMT6, and
PRMTS, is responsible for asymmetric dimethylation of arginine residues on both histone and
non-histone proteins.[1][4] By inhibiting these enzymes, GSK3368715 blocks the formation of
asymmetric dimethylarginine (ADMA) and leads to an accumulation of monomethylarginine
(MMA) and symmetric dimethylarginine (SDMA).[3][4] The dysregulation of Type | PRMTs and
the subsequent alteration of arginine methylation patterns are linked to tumor cell proliferation,
migration, and invasion.[5]

Preclinical and Clinical Data
Biochemical Inhibitory Activity

GSK3368715 has demonstrated potent inhibition of several Type | PRMTs in biochemical
assays.
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Target IC50 (nM)
PRMT1 3.1
PRMT3 48
PRMT4 1148
PRMT6 5.7
PRMTS8 1.7

Data sourced from Fedoriw A, et al. (2019).[3]

In Vitro Anti-proliferative Activity

The compound has shown broad anti-proliferative effects across a wide range of cancer cell
lines.

Cell Line Cancer Type gIC50 (nM) Response
Diffuse Large B-cell )
Toledo Cytotoxic
Lymphoma (DLBCL)
Diffuse Large B-cell _
OCl-Ly1 - Cytostatic

Lymphoma (DLBCL)

Data sourced from
Fedoriw A, et al.
(2019).[3]

In Vivo Antitumor Activity

In preclinical xenograft models, orally administered GSK3368715 demonstrated significant
dose-dependent tumor growth inhibition and, in some cases, tumor regression.
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Tumor Growth

Xenograft Model Cancer Type Dose (mg/kg) .
Inhibition
Diffuse Large B-cell )
Toledo >75 Tumor Regression
Lymphoma (DLBCL)
BxPC3 Pancreatic 150 78%
BxPC3 Pancreatic 300 97%
) ) Pancreatic ]
Patient-Derived ) 300 >90% (in a subset)
Adenocarcinoma
Clear Cell Renal
_ 150 98%
Carcinoma
Triple-Negative Breast
150 85%

Cancer

Data sourced from
Fedoriw A, et al.
(2019).[3]

Clinical Trial and Outcomes

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics,
and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors.[6][7] The
study explored escalating oral doses of 50, 100, and 200 mg once daily.[6] However, the trial
was terminated prematurely.[1][6][8] The decision was based on a higher-than-expected
incidence of thromboembolic events and limited evidence of clinical efficacy at the doses
tested.[1][6] Dose-limiting toxicities were observed at the 200 mg dose, and while the best
response achieved was stable disease in 29% of patients, there was a lack of significant
clinical activity.[6]

Signaling Pathways

Inhibition of Type | PRMTs by GSK3368715 impacts several downstream signaling pathways
critical to cancer cell biology. PRMT1, a primary target, is known to influence EGFR and Wnt
signaling pathways, as well as RNA metabolism and the DNA damage response.[1]
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Caption: PRMT1 Signaling and Inhibition by GSK3368715.

Experimental Protocols
In Vitro Cell Proliferation Assay (In-Cell Western)

This protocol outlines a method to assess the anti-proliferative effects of GSK3368715 on
cancer cell lines.

o Cell Seeding: Seed cancer cells (e.g., RKO) in a 384-well clear-bottom plate at an
appropriate density.

o Compound Treatment: Treat the cells with a serial dilution of GSK3368715 (e.g., a 20-point
two-fold dilution series starting from approximately 29 uM) or a vehicle control (e.g., 0.15%
DMSO).
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 Incubation: Incubate the plates for 3 days at 37°C in a 5% CO2 environment.[4]
o Fixation: Fix the cells with ice-cold methanol for 30 minutes at room temperature.
o Washing: Wash the wells with phosphate-buffered saline (PBS).

» Blocking: Block the wells with a suitable blocking buffer (e.g., Odyssey blocking buffer) for 1
hour at room temperature.

e Primary Antibody Incubation: Incubate with a primary antibody targeting a housekeeping
protein to normalize for cell number.

e Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

o Data Acquisition: Scan the plate using an appropriate imager to quantify the fluorescence
intensity, which correlates with cell number.

e Analysis: Calculate the half-maximal growth inhibition concentration (gIC50) by plotting the
normalized fluorescence intensity against the compound concentration.

In Vivo Tumor Xenograft Study

This protocol describes a general workflow for evaluating the in vivo efficacy of GSK3368715 in
a mouse xenograft model.

o Cell Culture and Implantation: Culture a human cancer cell line of interest. Subcutaneously
inject a defined number of cells into the flank of immunocompromised mice.[1]

e Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified
size, randomize the mice into treatment and vehicle control groups.[1]

e Drug Administration: Administer GSK3368715 orally to the treatment groups at various dose
levels and schedules. The control group receives the vehicle.[1]

o Tumor Measurement: Measure tumor volumes at regular intervals using calipers.[1]

e Endpoint and Analysis: At the end of the study (defined by a specific time point or tumor size
limit), euthanize the mice and excise the tumors. Weigh the tumors and perform
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pharmacodynamic marker analysis if required. Calculate the percentage of tumor growth
inhibition for each treatment group compared to the control group.[1]

In Vivo Xenograft Study Workflow
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Caption: Workflow for an In Vivo Xenograft Study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8209998#comparative-analysis-of-gsk3368715-and-
epz019997]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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